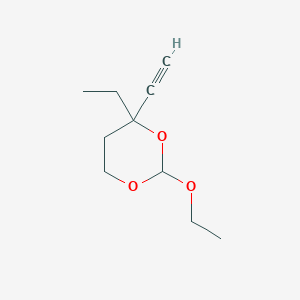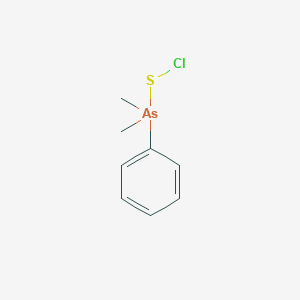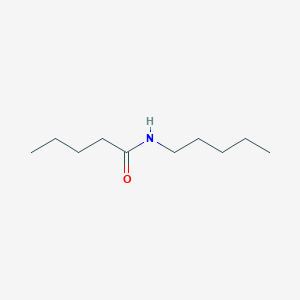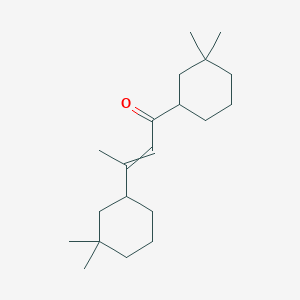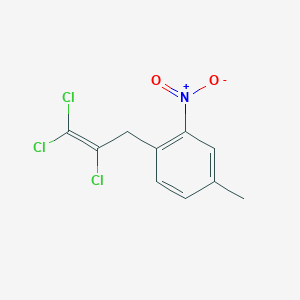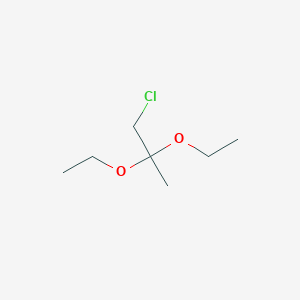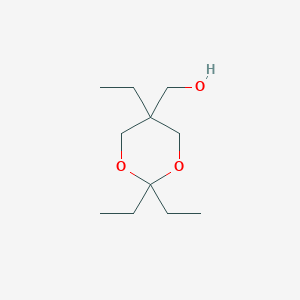![molecular formula C15H10N4 B14501358 Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- CAS No. 63572-59-8](/img/structure/B14501358.png)
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is a heterocyclic compound that combines the structural features of quinoline and imidazopyridine. Quinoline is a nitrogen-containing aromatic compound, while imidazopyridine is a fused heterocyclic system known for its diverse biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- typically involves multi-step reactions. One common method is the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions. Another approach involves the use of transition metal catalysts to facilitate the formation of the imidazopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
科学的研究の応用
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but lacks the quinoline moiety.
Quinoline: Contains the quinoline structure but does not have the imidazopyridine ring.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is unique due to the combination of quinoline and imidazopyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
63572-59-8 |
|---|---|
分子式 |
C15H10N4 |
分子量 |
246.27 g/mol |
IUPAC名 |
2-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H10N4/c1-2-5-11-10(4-1)7-8-13(17-11)15-18-12-6-3-9-16-14(12)19-15/h1-9H,(H,16,18,19) |
InChIキー |
FKVGHRZOJFSKFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


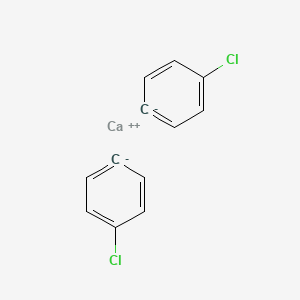
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)



![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
